(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Description
(E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.9g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
AK-968/41170948 has been identified as a potential inhibitor of the mammalian target of rapamycin (mTOR) . mTOR is a key pathway that is disrupted in the occurrence of cancer . It is involved in various intracellular signaling processes, regulating cell metabolism, proliferation, and apoptosis .
Mode of Action
The compound interacts with the mTOR kinase, inhibiting its activity
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is one of the key pathways leading to the occurrence of cancer . mTOR, being a part of this pathway, is involved in various intracellular signaling processes . By inhibiting mTOR, AK-968/41170948 potentially disrupts this pathway, affecting cell metabolism, proliferation, and apoptosis .
Result of Action
AK-968/41170948 has shown significant anti-tumor effects. It markedly inhibited the proliferation of multiple myeloma (MM) cell lines in a dose- and time-dependent manner . Additionally, it significantly induced apoptosis in MM cells .
Biological Activity
The compound (E)-ethyl 5-(4-chlorophenyl)-2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by recent research findings and case studies.
Anticancer Activity
Thiazolo[3,2-a]pyrimidine derivatives have been extensively studied for their anticancer potential. In vitro studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research indicates that thiazolo[3,2-a]pyrimidines demonstrate high efficiency against cervical adenocarcinoma (HeLa) cells while exhibiting low toxicity towards normal liver cells. Specifically, compounds with a 3-nitrophenyl substituent at the C5 position showed higher cytotoxicity compared to standard anticancer drugs like Sorafenib .
Table 1: Cytotoxicity of Thiazolo[3,2-a]pyrimidine Derivatives
Compound ID | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound 1 | HeLa | 5.0 | |
Compound 2 | MCF-7 | 8.0 | |
Compound 3 | PC-3 | 6.5 | |
Compound 4 | Chang Liver | >50 |
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to the colchicine site on tubulin, disrupting microtubule dynamics critical for cell division .
Antibacterial Activity
In addition to their anticancer properties, thiazolo[3,2-a]pyrimidines also exhibit notable antibacterial activity. A study reported moderate antimicrobial effects against various bacterial strains, highlighting their potential as antibiotic agents.
Table 2: Antibacterial Activity of Thiazolo[3,2-a]pyrimidine Derivatives
Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound A | E. coli | 15 | |
Compound B | S. aureus | 12 | |
Compound C | P. aeruginosa | 10 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiazolo[3,2-a]pyrimidines have also been documented. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 3: Anti-inflammatory Activity of Thiazolo[3,2-a]pyrimidine Derivatives
Case Studies
Recent studies have further elucidated the biological activities of thiazolo[3,2-a]pyrimidines:
- Study on Antitumor Efficacy : A study evaluated a series of thiazolo[3,2-a]pyrimidines for their antitumor efficacy against several cancer cell lines. The results indicated that specific structural modifications significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
- Evaluation of Antimicrobial Properties : Another research focused on synthesizing new derivatives and testing their antimicrobial properties against a panel of pathogens. The findings revealed promising antibacterial activity, particularly against Gram-positive bacteria .
Properties
IUPAC Name |
ethyl (2E)-5-(4-chlorophenyl)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-5-30-21(29)18-13(3)24-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-26(4)25-12(15)2/h6-11,19H,5H2,1-4H3/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBTKZTSCCPND-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=CN(N=C4C)C)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=CN(N=C4C)C)/S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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